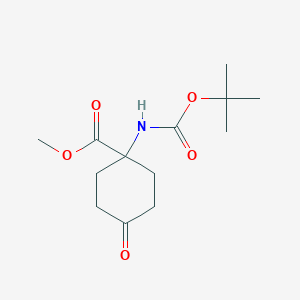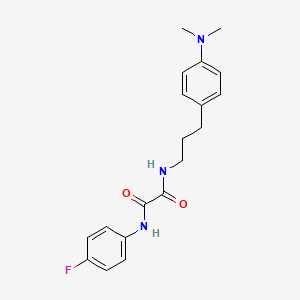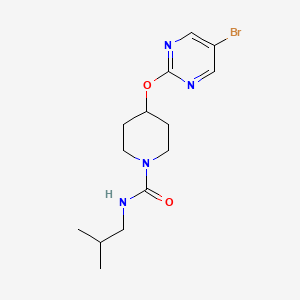
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate
Overview
Description
“Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Scientific Research Applications
Enantioselective Synthesis
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is used in enantioselective synthesis. A study by Magata et al. (2017) demonstrated its application in synthesizing methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity using Pd-catalyzed amide coupling and subsequent oxazole formation (Magata et al., 2017).
Crystallography and Structural Analysis
The compound has been studied for its crystallographic properties. Mackay et al. (1994, 1995) explored its structural features, noting that the cyclohexane rings exhibit regular chair forms and engage in extensive hydrogen bonding (Mackay et al., 1994); (Mackay et al., 1995).
Building Block for Amino Acids
This compound serves as a versatile building block for amino acids. Limbach et al. (2009) reported its use in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).
Polymer Synthesis
The compound is also instrumental in polymer synthesis. Qu et al. (2009) utilized it in synthesizing chiral methylpropargyl ester monomers containing amino acid moieties, leading to polymers with helical structures (Qu et al., 2009).
Novel Functionalized Heterocyclic Amino Acids
Dzedulionytė et al. (2021) synthesized a novel functionalized heterocyclic amino acid using this compound, demonstrating its utility in expanding the repertoire of amino acids for various applications (Dzedulionytė et al., 2021).
Peptide Conformation Analysis
The compound has been used in the study of peptide conformations. Jankowska et al. (2002) investigated its role in determining peptide conformation, finding specific structural features like the trans-trans conformation of the tert-butoxycarbonyl group (Jankowska et al., 2002).
Synthesis of Constrained Peptidomimetics
Mandal et al. (2005) showcased the synthesis of constrained peptidomimetics using this compound, highlighting its versatility in creating complex molecular structures (Mandal et al., 2005).
Electroorganic Reactions
Matteis and Utley (1992) explored its application in electroorganic reactions, particularly in the hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate (Matteis & Utley, 1992).
Spirolactams Synthesis
Fernandez et al. (2002) utilized this compound in the synthesis of spirolactams, which are used as conformationally restricted pseudopeptides (Fernandez et al., 2002).
Future Directions
The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is a promising future direction .
Mechanism of Action
Target of Action
Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate, also known as Methyl 1-(Boc-amino)-4-oxo-cyclohexanecarboxylate, is a compound that is often used in the synthesis of peptides . The primary targets of this compound are the amino groups in peptide chains . The compound acts as a protecting group for these amino groups during peptide synthesis .
Mode of Action
The compound works by protecting the amino groups in peptide chains during synthesis . This is achieved through the tert-butoxycarbonyl (Boc) group in the compound, which can selectively block the amino groups, preventing unwanted reactions with these reactive functional groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups, it allows for the selective formation of peptide bonds, while minimizing competing reactions with other reactive functional groups . This ensures the correct sequence and structure of the synthesized peptide.
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.68 (iLOGP), 1.55 (XLOGP3), 1.61 (WLOGP), 1.03 (MLOGP), and 1.2 (SILICOS-IT), with a consensus Log Po/w of 1.61 .
Result of Action
The primary result of the action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, the compound ensures that the peptide bonds are formed correctly, leading to the desired peptide product .
Action Environment
The action of Methyl 1-((tert-butoxycarbonyl)amino)-4-oxocyclohexanecarboxylate can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored in a dry environment at 2-8°C . Additionally, the compound’s action can be affected by the presence of other chemicals in the reaction mixture, such as bases or nucleophilic reagents .
properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(10(16)18-4)7-5-9(15)6-8-13/h5-8H2,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWIFYKYTEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide](/img/structure/B2418331.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2418333.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2418338.png)


![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)


![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)